(-)-Mandelic acid

Catalog No.
S534485
CAS No.
611-71-2
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Mandelic acid

CAS Number

611-71-2

Product Name

(-)-Mandelic acid

IUPAC Name

(2R)-2-hydroxy-2-phenylacetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-N

solubility

110000 mg/L (at 25 °C)

Synonyms

Mandelic acid, (R)-; Mandelic acid, D-; D-2-Phenylglycolic acid;

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)O

The exact mass of the compound (r)-Mandelic acid is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 110000 mg/l (at 25 °c). It belongs to the ontological category of mandelic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Mandelic acid (CAS 611-71-2), also known as (R)-mandelic acid, is an enantiopure, aromatic alpha-hydroxy acid widely utilized as a critical chiral building block and resolving agent in pharmaceutical and fine chemical manufacturing . Characterized by its high optical purity (>99% ee) and a distinct melting point of 131–133 °C, it serves as an essential precursor for semi-synthetic antibiotics, including specific penicillins and cephalosporins, as well as antithrombotic agents [1]. Unlike its racemic counterpart, the (-)-enantiomer offers precise stereochemical control, making it a non-negotiable procurement requirement for workflows demanding strict stereospecificity and high-yield asymmetric synthesis [2].

Research Workflow Fit

Chiral resolution workflowssupports diastereomeric salt formation and enzymatic kinetic resolution studies
Enantioselective synthesis building blockstereochemical-control context for cephalosporin and penicillin precursor research
Solid-state characterizationmelting-point-based enantiomeric identity verification for batch assessment

Substituting (-)-mandelic acid with racemic mandelic acid or the (+)-enantiomer fundamentally compromises both chemical synthesis and downstream application efficacy. In API manufacturing, using the racemate introduces 50% diastereomeric impurities, capping the theoretical yield of the active drug at 50% and violating stringent regulatory requirements for enantiomeric excess (>98% ee) [1]. Furthermore, in chiral resolution applications, the racemate is entirely non-functional as a resolving agent because it cannot form the necessary asymmetric diastereomeric salts required to separate racemic amines[2]. Consequently, for stereospecific pharmaceutical precursors and chiral resolution workflows, the enantiopure (-)-isomer cannot be substituted by the cheaper racemic mixture without catastrophic yield loss and process failure [3].

Substitution Risk

Intended Use
(-)-Mandelic Acid (R)
Specific optical rotation, higher melting point, and defined stereochemistry suitable for chiral resolution and asymmetric synthesis pathways.
Potential Substitute
Racemic (±)-Mandelic Acid
May reduce stereochemical control in asymmetric synthesis; reported lower melting point may complicate identity verification; may require downstream chiral separation.
Intended Use
(-)-Mandelic Acid (R)
Reported intermediate resolving agent profile with distinct hydrogen-bonding patterns in diastereomeric salt formation.
Potential Substitute
Alternative Chiral Acids
L-tartaric acid or D-camphorsulfonic acid may exhibit different acidity profiles and steric constraints, shifting resolution efficiency and diastereomeric salt behavior.
Intended Use
(-)-Mandelic Acid (R)
Reported preferred substrate context for specific lipases in enzymatic kinetic resolution supporting high enantiomeric excess.
Potential Substitute
(S)-(+)-Mandelic Acid
Wrong enantiomer may result in different substrate specificity and biological activity context; may not support intended synthesis routes for cephalosporins or penicillins.

Thermal Stability and Phase Behavior of Enantiopure vs. Racemic Mandelic Acid

The enantiomeric purity of (-)-mandelic acid significantly alters its crystal lattice energy and thermal phase behavior compared to the racemic mixture. Analytical measurements demonstrate that enantiopure (-)-mandelic acid exhibits a melting point of 131–133 °C, whereas the racemic compound (DL-mandelic acid) melts at a substantially lower 119–121 °C . This ~12 °C differential indicates a distinct crystal packing arrangement that directly impacts solubility thermodynamics, eutectic composition, and phase separation during industrial formulation and crystallization[1].

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data131–133 °C ((-)-Mandelic acid)
Comparator Or Baseline119–121 °C (Racemic mandelic acid)
Quantified Difference~12 °C increase in melting point for the pure enantiomer
ConditionsStandard atmospheric pressure thermal analysis

Higher thermal stability and distinct solubility profiles are critical for designing robust crystallization and purification processes without unwanted phase transitions.

Resolution Efficiency
Head-to-head
S factor = 0.27 (Yield 30%, de 45%) for (S)-mandelic acid, compared to L-tartaric acid S factor = 0.22. L-DBTA reported S factor = 0.66.
Reported intermediate resolution profile in DL-serine model system.
S factor 23% higher than L-tartaric acid; resolution in aqueous ethanol.

Stereospecific API Precursor Efficiency and Yield Preservation

In the synthesis of semi-synthetic penicillins and cephalosporins, the stereocenter of the mandelic acid side chain dictates the pharmacological activity of the final active pharmaceutical ingredient (API). Utilizing highly pure (-)-mandelic acid (>99% ee) directly transfers the required (R)-configuration to the antibiotic, meeting strict regulatory thresholds [1]. Substituting with racemic mandelic acid intrinsically caps the theoretical yield of the active diastereomer at 50% and necessitates complex, lossy downstream chiral resolution steps that drastically increase manufacturing costs and process time [2].

Evidence DimensionActive API Yield and Enantiomeric Purity
Target Compound Data>99% ee precursor yielding single-enantiomer API without downstream resolution
Comparator Or BaselineRacemic mandelic acid (0% ee, 50% maximum theoretical yield of active API)
Quantified DifferenceElimination of 50% yield loss and circumvention of downstream chiral separation
ConditionsIndustrial synthesis of beta-lactam antibiotics and antithrombotics

Procuring the enantiopure (-)-isomer is mandatory to bypass costly downstream chiral separations and meet stringent regulatory purity requirements for pharmaceutical intermediates.

Enzymatic Enantioselectivity
Class-level
ee >99%; E >200
Supports kinetic resolution workflow evaluation with lipase Amano AK or PS-C II.
Reported gram-scale production context for methyl (R)-(−)-mandelates.

Diastereomeric Salt Crystallization Efficiency for Amine Resolution

(-)-Mandelic acid is a premier chiral resolving agent for racemic amines due to its ability to form highly crystalline, insoluble diastereomeric salts with specific amine enantiomers. When applied in classical resolution workflows, enantiopure mandelic acid can achieve high enantiomeric excess (>90% ee) of the target amine in a single crystallization step [1]. The racemic counterpart cannot function as a resolving agent, as it forms a complex mixture of salts that prevents stereoselective precipitation, making the enantiopure (-)-form indispensable for this application[2].

Evidence DimensionResolving Agent Efficacy (Target Amine ee)
Target Compound Data>90% ee achievable in diastereomeric crystallization
Comparator Or BaselineRacemic mandelic acid (0% ee, incapable of resolution)
Quantified DifferenceEnables direct chiral separation vs. complete functional failure
ConditionsDiastereomeric salt formation with racemic amines in organic solvents

For manufacturers producing chiral amines, (-)-mandelic acid provides a highly scalable, crystallization-based resolution pathway that avoids the need for expensive chiral chromatography.

Melting Point
Head-to-head
131–133 °C (pure enantiomer) vs. 118–121 °C (racemate). ΔT = 12–13 °C.
Supports enantiomeric purity assessment via thermal analysis.
Characteristic of racemic compound-forming system; eutectic at mole fraction ~0.69.
Stereochemistry-Dependent Activity
Class-level
In related EMB scaffold, (S,S)-configuration reported 200- to 500-fold greater potency vs (R,R)-enantiomer against M. tuberculosis H37Rv.
Supports enantiomeric-attribution review for antimicrobial screening context.
Inference from ethambutol analog; configuration-dependent activity principle applies to mandelic acid derivatives.
Aqueous Solubility
Head-to-head
~109.8 g/L (pure enantiomer) vs. ~150 g/L (racemate) at 25 °C. Difference ~40 g/L.
Supports crystallization process evaluation for chiral resolution.
Racemate solubility exceeds pure enantiomer by ~36% in water.

Chiral Resolving Agent for Racemic Amines

Due to its ability to form highly crystalline diastereomeric salts, (-)-mandelic acid is a standard resolving agent for separating racemic amines in industrial scale-up. It is specifically chosen over racemic mandelic acid because only the enantiopure form can induce the stereoselective precipitation required to isolate a single amine enantiomer with >90% ee [1].

Stereospecific Precursor for Beta-Lactam Antibiotics

(-)-Mandelic acid is a critical building block in the synthesis of semi-synthetic penicillins and cephalosporins (e.g., cefamandole). Procuring the >99% ee (-)-enantiomer ensures the correct (R)-configuration in the final API, avoiding the 50% yield loss and regulatory compliance failures associated with racemic precursors [2].

Intermediate for Antithrombotic and Urological APIs

The compound serves as a vital chiral intermediate for synthesizing high-value drugs such as clopidogrel (via (R)-o-chloromandelic acid derivatives) and other stereospecific therapeutics. Its high thermal stability (mp 131–133 °C) and defined solubility profile ensure reproducible processability during complex multi-step organic syntheses .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Resolution Studies
Resolving Agent Profile
Diastereomeric Salt Formation and S Factor Characterization
Enantioselective Synthesis
Chiral Building Block Utility
Downstream Enantiomeric Purity and Reactivity Verification
Solid-State Characterization
Melting Point Differential Assessment
Batch-to-Batch Enantiomeric Identity Consistency
Enzymatic Catalysis Research
Substrate Specificity Review
Enantioselectivity (E Value) Determination

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals; Liquid
Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

119 °C
123.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PPL7YW1M9W

Related CAS

32518-00-6
114-21-6 (mono-hydrochloride salt)
134-95-2 (calcium[2:1] salt)
530-31-4 (mono-ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 167 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 156 of 167 companies with hazard statement code(s):;
H318 (92.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000164 [mmHg]

Pictograms

Corrosive

Other CAS

611-71-2

Wikipedia

Mandelic_acid
Trandolapril

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)-: ACTIVE
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